molecular formula C20H18N2O3S2 B2537094 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 922571-49-1

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide

Cat. No.: B2537094
CAS No.: 922571-49-1
M. Wt: 398.5
InChI Key: ATDWCWDQPPBRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide is a synthetic small molecule of high interest in oncological research, particularly in the development of targeted cancer therapies. Its structure is characterized by a benzodioxan moiety linked to a thiazole ring, which is further substituted with a benzamide group featuring an ethylthio side chain. This molecular architecture is similar to other optimized compounds investigated as selective inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), an attractive therapeutic target for various cancers, including leukemia and lung cancer . Compounds based on this scaffold have been designed to overcome the limitations of earlier inhibitors, such as "off-target" effects on other kinases, and have demonstrated favorable inhibitory activity, good selectivity, and potent anti-tumor efficacy in both in vivo and in vitro models . The presence of the thiazole and benzodioxan heterocycles aligns with a broader class of molecules known for significant biological activity, underscoring its potential utility in medicinal chemistry and drug discovery programs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-2-26-15-6-3-13(4-7-15)19(23)22-20-21-16(12-27-20)14-5-8-17-18(11-14)25-10-9-24-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDWCWDQPPBRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzodioxin Group: The benzodioxin moiety can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: This step involves the acylation of an amine with a benzoyl chloride derivative.

    Introduction of the Ethylthio Group: This can be done through a thiolation reaction using ethylthiol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

Structural Differences :

  • Target Compound : Thiazole core.
  • Analogs : 1,3,4-Oxadiazole core (e.g., compounds 18–26 in –2).
  • Substituents: Varied benzamide groups (e.g., trifluoromethyl, bromo, isopropoxy) .

Bioactivity :

Thiazoline Derivatives (Aldose Reductase Inhibitors)

Structural Differences :

  • Target Compound : Thiazole with benzamide.
  • Analogs : 2,3-Dihydrothiazole with hydrazone linkages (e.g., compounds 7a–7f in ).
  • Substituents: Electron-withdrawing groups (e.g., nitro, bromo) on phenyl rings .

Physical Properties :

  • High yields (79–92%) and elevated melting points (272–286°C for 7a–7b ), indicating thermal stability .
  • Molecular weights range from ~500–550 g/mol, comparable to the target compound (478.52 g/mol) .

Bioactivity :

  • Demonstrated aldose reductase inhibition, relevant for diabetic complications .

Pyrrolidine Carboxamide Derivatives

Structural Differences :

  • Target Compound : Thiazole-linked benzamide.
  • Analog : N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide ().
  • Substituents: Acetamidophenyl and pyrrolidine carboxamide .

Molecular Properties :

  • Molecular formula: C₂₄H₂₂N₄O₅S (identical to the target compound).
  • SMILES structure indicates similar benzodioxin and thiazole positioning but diverges in the carboxamide group .

Key Distinction : The ethylthio group in the target compound may enhance lipophilicity compared to the acetamidophenyl substituent.

Triazole and Thiadiazole Derivatives

Structural Differences :

  • Analogs : 1,2,4-Triazoles () and thiadiazole-fused derivatives ().
  • Substituents: Sulfonyl and halophenyl groups .

Spectral Data :

  • IR spectra confirm tautomeric forms (e.g., thione vs. thiol in triazoles) .
  • NMR data for triazoles show absence of C=O stretches, indicating structural rearrangement .

Key Distinction : The target compound’s lack of tautomerization-prone groups (e.g., triazole-thiol) may improve synthetic reproducibility.

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S. The compound features a thiazole ring linked to a dioxin derivative and an ethylthio group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance:

  • Enzyme Inhibition : Compounds derived from the dioxin structure have been shown to inhibit specific enzymes, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition can lead to significant antimycobacterial activity .
  • Cellular Interaction : The compound may modulate cell signaling pathways, influencing processes like apoptosis and cell proliferation. For example, it has been suggested that compounds with thiazole moieties can affect the MAPK/ERK signaling pathway.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits potent activity against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for these strains indicate its potential as a lead compound in antibiotic development.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a dual role in both antimicrobial and anticancer applications.

Case Studies

  • Study on DprE1 Inhibition : A series of analogs based on the dioxin structure were synthesized and tested for their ability to inhibit DprE1. The most effective compounds showed significant reductions in bacterial viability in whole-cell assays .
  • Cell Line Testing : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the micromolar range, indicating promising anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidineStructureAntimicrobial and anticancer properties
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridinStructurePotent DprE1 inhibitor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide, and how can reaction yields be optimized?

  • Methodology : Use a multi-step approach involving:

  • Heterocyclic core formation : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a thiazole precursor (e.g., 2-aminothiazole derivatives) under reflux with catalysts like pyridine or 4Å molecular sieves .
  • Benzamide coupling : React the thiazole intermediate with 4-(ethylthio)benzoyl chloride using Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use inert atmospheres (N₂/Ar) to minimize side reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethylthio group at δ ~2.5–3.0 ppm, thiazole protons at δ ~7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
  • HPLC : Retention time analysis (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How can researchers evaluate the compound’s preliminary biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like aldose reductase (ALR) using UV-Vis spectroscopy (e.g., NADPH depletion at 340 nm) .
  • Cellular assays : Assess cytotoxicity (MTT assay) and antiviral activity (plaque reduction) in Vero cells, referencing similar dihydrobenzo[dioxin]-thiazole derivatives .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified thiazole (e.g., bromo/nitro groups) or benzamide (e.g., trifluoromethyl vs. ethoxy) moieties .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like CDK9 or ALR, guided by crystallographic data of homologous compounds .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., pH, temperature).
  • Orthogonal validation : Re-test disputed compounds using standardized protocols (e.g., uniform cell lines, controls) .

Q. What are the thermal and photochemical stability profiles of this compound under experimental storage conditions?

  • Methodology :

  • Accelerated stability studies : Incubate at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Light sensitivity : Expose to UV (254 nm) and visible light; quantify decomposition using UV-Vis spectroscopy .

Q. How can electroluminescent properties be engineered into derivatives of this compound?

  • Methodology :

  • Molecular design : Incorporate π-conjugated systems (e.g., carbazole or phenanthroimidazole) to enhance charge transport, as seen in HLCT materials like CDDPI .
  • Device fabrication : Test in OLEDs using ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al architecture. Measure external quantum efficiency (EQE) and luminance .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Solution :

  • Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Solution :

  • Optimize batch reactor conditions (e.g., controlled addition rates, temperature gradients) and implement inline FTIR monitoring to track reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.